molecular formula C48H90O13 B148135 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate CAS No. 27195-16-0

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate

Cat. No.: B148135
CAS No.: 27195-16-0
M. Wt: 875.2 g/mol
InChI Key: MZNXRHOLDWQYRX-CBKJUIDTSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a complex organic compound that belongs to the class of sucrose esters. It is composed of a glucose molecule (alpha-D-glucopyranoside) and a fructose molecule (beta-D-fructofuranosyl) esterified with octadecanoic acid (stearic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Biochemical Analysis

Biochemical Properties

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds. The interaction with these enzymes can lead to the breakdown of the compound into its constituent sugars and fatty acids. Additionally, it can interact with transport proteins that facilitate its movement across cell membranes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the insulin signaling pathway, leading to changes in glucose uptake and metabolism. It also has the potential to alter the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. At the molecular level, it binds to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate typically involves the esterification of sucrose with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of sucrose and octadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to accelerate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of sucrose and octadecanoic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Sucrose and octadecanoic acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, food additives, and cleaning agents due to its emulsifying and stabilizing properties.

Comparison with Similar Compounds

Similar Compounds

    Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid composition.

    Sucrose palmitate: Similar in structure but contains palmitic acid instead of octadecanoic acid.

    Sucrose stearate: Contains stearic acid like alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate but may differ in the degree of esterification.

Uniqueness

This compound is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties. Its ability to form stable emulsions and its compatibility with various industrial and pharmaceutical applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

27195-16-0

Molecular Formula

C48H90O13

Molecular Weight

875.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate

InChI

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1

InChI Key

MZNXRHOLDWQYRX-CBKJUIDTSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O

Key on ui other cas no.

27195-16-0

Synonyms

Crodesta F-10

Origin of Product

United States

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